AS8351

Description

Structure

3D Structure

Properties

IUPAC Name |

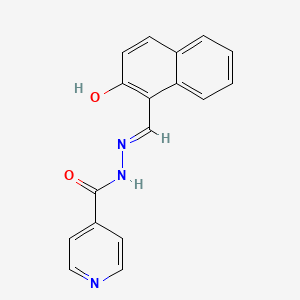

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c21-16-6-5-12-3-1-2-4-14(12)15(16)11-19-20-17(22)13-7-9-18-10-8-13/h1-11,21H,(H,20,22)/b19-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSHHAVECQJKLX-YBFXNURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=NC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=NC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of AS8351 in Epigenetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS8351, a small molecule inhibitor of the histone demethylase KDM5B (Lysine-Specific Demethylase 5B), has emerged as a valuable tool in the field of epigenetics. By modulating the methylation state of histone H3 at lysine (B10760008) 4 (H3K4), this compound influences gene expression and has demonstrated potential in cellular reprogramming, cancer therapy, and neuroprotection. This technical guide provides a comprehensive overview of the core functions of this compound, including its mechanism of action, applications in various research areas, and available quantitative data. Detailed experimental protocols for its use in cancer models are provided, alongside visualizations of its signaling pathway and experimental workflows.

Introduction to this compound and Epigenetic Modification

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. One of the key mechanisms of epigenetic regulation is the post-translational modification of histone proteins, which package DNA into chromatin. The methylation of lysine residues on histone tails is a critical modification that can either activate or repress gene transcription, depending on the specific lysine residue and the degree of methylation.

Histone demethylases, such as KDM5B, play a crucial role in this process by removing methyl groups from histones. KDM5B specifically targets di- and tri-methylated H3K4 (H3K4me2/3), marks generally associated with active gene transcription. By inhibiting KDM5B, this compound prevents the removal of these activating marks, leading to a sustained state of gene expression at specific loci.

Mechanism of Action

This compound functions as a competitive inhibitor of KDM5B. The catalytic activity of KDM5B, a member of the Jumonji C (JmjC) domain-containing family of histone demethylases, is dependent on iron (Fe(II)) and α-ketoglutarate as cofactors. This compound is believed to compete with α-ketoglutarate for the chelation of iron within the JmjC domain, thereby inhibiting the demethylase activity of the enzyme.[1] This leads to an accumulation of H3K4me3 at the promoter regions of KDM5B target genes, subsequently influencing their transcription.

Quantitative Data

| Cell Line | Assay Type | Parameter | Value | Time Point |

| A673 (Ewing sarcoma) | Cell Viability | IC50 | 2.8 µM | 48 h |

| A673 (Ewing sarcoma) | Cell Viability | IC50 | 1.9 µM | 72 h |

| RDES (Ewing sarcoma) | Cell Viability | IC50 | 3.5 µM | 48 h |

| RDES (Ewing sarcoma) | Cell Viability | IC50 | 2.1 µM | 72 h |

| SK-N-MC (Neuroblastoma) | Antiproliferative | IC50 | 1 µM | 72 h |

Applications of this compound in Epigenetic Research

Cellular Reprogramming: Induction of Cardiomyocytes

This compound has been identified as a key component of a small molecule cocktail capable of reprogramming human fibroblasts into cardiomyocyte-like cells.[1] In this context, the inhibition of KDM5B by this compound helps to sustain the expression of cardiac-specific genes by maintaining active chromatin marks (H3K4me3) at their promoters.

Experimental Protocol: General Methodology for Small Molecule-Induced Cardiomyocyte Differentiation

While the precise concentration and timing of this compound application within the specific groundbreaking cocktail are proprietary, a general protocol for small molecule-based cardiomyocyte differentiation from human pluripotent stem cells (hPSCs) is as follows. Researchers should optimize this compound concentration and timing for their specific cell lines and differentiation cocktails.

-

hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium.

-

Initiation of Differentiation (Day 0): When hPSCs reach 80-90% confluency, replace the medium with a basal differentiation medium (e.g., RPMI/B27 minus insulin) supplemented with a GSK3 inhibitor (e.g., CHIR99021) to induce mesoderm formation.

-

Mesoderm Specification (Day 2-4): Replace the medium with the basal differentiation medium. It is at this stage that a Wnt inhibitor is typically introduced. This compound would likely be included during this or subsequent stages to maintain an open chromatin state at key cardiac gene loci.

-

Cardiac Progenitor Specification and Maturation (Day 5 onwards): Culture the cells in basal medium with insulin (B600854) (e.g., RPMI/B27 with insulin). Beating cardiomyocytes are typically observed between days 8 and 12.

-

Characterization: Differentiated cells can be characterized by immunofluorescence staining for cardiac-specific markers such as cardiac troponin T (cTnT) and α-actinin.

Cancer Therapy

This compound has demonstrated significant anti-tumor activity in preclinical models of Ewing sarcoma, a rare and aggressive bone cancer. By inhibiting KDM5B, this compound induces cell cycle arrest and suppresses the proliferation of Ewing sarcoma cells. The proposed mechanism involves the upregulation of the tumor suppressor FBXW7, leading to the degradation of CCNE1 (Cyclin E1).

Experimental Protocol: In Vivo Tumor Growth Inhibition in a Ewing Sarcoma Xenograft Model

This protocol is adapted from a study demonstrating the in vivo efficacy of this compound.

-

Cell Culture: Culture A673 Ewing sarcoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Animal Model: Use 4- to 6-week-old female nude mice.

-

Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 A673 cells into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth every 2 days using digital calipers.

-

Treatment Initiation: When tumors reach a volume of 50-100 mm³, randomize the mice into a vehicle control group and an this compound treatment group.

-

This compound Administration: Administer this compound by oral gavage at a dose of 60 mg/kg/day for 10 consecutive days. The vehicle control group should receive the same volume of the vehicle solution.

-

Data Collection: Continue to measure tumor volume every 2 days. At the end of the study, excise and weigh the tumors.

-

Immunohistochemistry: Perform immunohistochemical analysis on tumor sections for markers of proliferation (e.g., Ki-67) and H3K4me3 levels.

Experimental Protocol: General Methodology for Transwell Cell Migration Assay

-

Cell Culture: Culture breast cancer cells (e.g., MDA-MB-231) in appropriate media.

-

Cell Starvation: Prior to the assay, starve the cells in serum-free medium for 24 hours.

-

This compound Treatment: Treat the cells with the desired concentration of this compound (a dose-response experiment is recommended to determine the optimal non-toxic concentration) or vehicle control during the starvation period or on the day of the assay.

-

Assay Setup:

-

Place 24-well Transwell inserts (8 µm pore size) into the wells of a 24-well plate.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Add serum-free medium to the lower chamber for negative control wells.

-

Resuspend the pre-treated cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24 hours).

-

Analysis:

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

-

Neuroprotection

Recent studies have suggested a potential role for this compound in mitigating cognitive impairment. In a rat model, administration of this compound was shown to rescue long-term learning and memory deficits induced by the anesthetic sevoflurane. This effect is attributed to the inhibition of KDM5B and the subsequent increase in H3K4me3 in the hippocampus, a brain region critical for memory formation.

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by this compound is the direct epigenetic regulation of gene expression through the inhibition of KDM5B.

References

AS8351: A Technical Guide to a KDM5B Histone Demethylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS8351 is a small molecule inhibitor of KDM5B, a histone demethylase that plays a critical role in epigenetic regulation. By targeting KDM5B, this compound modulates the methylation status of histone H3 on lysine (B10760008) 4 (H3K4), a key mark associated with active gene transcription. This guide provides a comprehensive overview of this compound, including its mechanism of action, cellular and in vivo activities, and detailed experimental protocols. It is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting KDM5B in various diseases, including cancer and cardiovascular conditions.

Introduction to KDM5B and this compound

KDM5B, also known as JARID1B or PLU-1, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. It specifically removes di- and tri-methyl groups from H3K4 (H3K4me2/3), leading to transcriptional repression.[1] Dysregulation of KDM5B has been implicated in a variety of diseases, particularly in cancer, where its overexpression is often associated with tumor progression, drug resistance, and poor prognosis.[2] KDM5B exerts its oncogenic functions through various signaling pathways, including the PI3K/AKT and Wnt/β-catenin pathways.[3][4]

This compound (also known as NSC51355) has been identified as an inhibitor of KDM5B.[5] It has been shown to induce and sustain active chromatin marks, facilitating the differentiation of fibroblasts into cardiomyocyte-like cells.[5][6] Furthermore, this compound has demonstrated antiproliferative activity in cancer cell lines and has been investigated for its potential in reversing cognitive impairment in animal models.[7]

Mechanism of Action

This compound functions as a competitive inhibitor of KDM5B. Its mechanism of action involves competing with the co-factor α-ketoglutarate (α-KG) for binding to the Fe(II) ion in the catalytic JmjC domain of KDM5B.[5] This chelation of the essential iron cofactor prevents the demethylation of H3K4, leading to an accumulation of H3K4me3 at the promoter regions of KDM5B target genes and subsequent modulation of gene expression.[7]

Figure 1: Mechanism of this compound Inhibition of KDM5B.

Quantitative Data

Table 1: In Vitro Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| A549 | Lung Adenocarcinoma | MTT Assay | IC50 | 2.2 µM | [5] |

| DMS-53 | Small Cell Lung Cancer | MTT Assay | IC50 | 1.1 µM | [5] |

Table 2: In Vivo Activity of this compound

| Animal Model | Condition | Treatment | Outcome | Reference |

| Neonatal Rats | Sevoflurane-induced cognitive impairment | 2 mg/kg this compound daily for 15 days (intraperitoneal) | Partially restored memory impairment and increased H3K4me3 levels in the hippocampus. | [7] |

Signaling Pathways

KDM5B is known to regulate several key signaling pathways involved in cell growth, proliferation, and survival. Inhibition of KDM5B by this compound can therefore have significant downstream effects.

Figure 2: KDM5B Signaling Pathways Modulated by this compound.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cell lines such as A549 and DMS-53.

Materials:

-

This compound (dissolved in DMSO)

-

A549 or DMS-53 cells

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Figure 3: MTT Assay Experimental Workflow.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol provides a general framework for investigating the effect of this compound on H3K4me3 levels at specific gene promoters.

Materials:

-

Cells treated with this compound or vehicle control

-

Glycine (1.25 M)

-

Lysis buffer

-

Sonication equipment

-

Antibody against H3K4me3

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR primers for target gene promoters

Procedure:

-

Cross-link protein-DNA complexes in treated cells with 1% formaldehyde for 10 minutes at room temperature.

-

Quench the cross-linking reaction with 1.25 M glycine.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Incubate the sheared chromatin with an anti-H3K4me3 antibody overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C and treat with Proteinase K.

-

Purify the immunoprecipitated DNA.

-

Quantify the enrichment of specific promoter regions using qPCR.

Figure 4: Chromatin Immunoprecipitation (ChIP) Assay Workflow.

Induction of Cardiomyocyte-like Cells

This protocol is a generalized procedure for the differentiation of fibroblasts into cardiomyocyte-like cells, where this compound can be included as a key component of the small molecule cocktail.[5][6][8][9][10]

Materials:

-

Human fibroblasts

-

Cardiomyocyte induction medium (e.g., RPMI/B27)

-

Small molecule cocktail including a GSK3β inhibitor (e.g., CHIR99021) and other factors as described in the literature, supplemented with this compound.[8][9]

-

Matrigel-coated culture dishes

-

Antibodies for immunofluorescence staining (e.g., anti-cardiac Troponin T)

Procedure:

-

Culture human fibroblasts on Matrigel-coated dishes.

-

On day 0, initiate cardiac differentiation by replacing the culture medium with cardiomyocyte induction medium containing the small molecule cocktail including this compound.

-

Follow a specific temporal sequence of media changes and small molecule additions as established in published protocols.[8][9] For example, a common approach involves an initial treatment with a GSK3β inhibitor followed by a Wnt inhibitor.[9]

-

Continue the differentiation process for several weeks, with regular media changes.

-

Monitor the cells for morphological changes and the appearance of spontaneous contractions.

-

At the end of the differentiation period, fix the cells and perform immunofluorescence staining for cardiac-specific markers like cardiac Troponin T to confirm the cardiomyocyte phenotype.

Conclusion

This compound is a valuable tool for studying the biological roles of KDM5B and for exploring the therapeutic potential of KDM5B inhibition. Its ability to modulate H3K4me3 levels and influence cell fate and proliferation makes it a compound of significant interest in cancer biology, regenerative medicine, and neuroscience. This guide provides a foundational understanding and practical protocols to facilitate further research into this promising epigenetic inhibitor.

References

- 1. KDM5B regulates embryonic stem cell self-renewal and represses cryptic intragenic transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KDM5B lysine demethylase 5B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. amsbio.com [amsbio.com]

- 7. Effect of histone demethylase KDM5B on long-term cognitive impairment in neonatal rats induced by sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A simple protocol to produce mature human-induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specific induction of right ventricular-like cardiomyocytes from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of human cardiomyocyte-like cells from fibroblasts by defined factors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Chemical Properties of VTP-43742: A Potent RORγt Inverse Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Originally developed by Vitae Pharmaceuticals, VTP-43742 (also known as Vimirogant) is a potent, selective, and orally active inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). Given the central role of the Th17 pathway in the pathophysiology of numerous autoimmune diseases, RORγt has emerged as a highly attractive therapeutic target. VTP-43742 was investigated for the treatment of conditions such as psoriasis and other autoimmune disorders. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of VTP-43742.

Chemical Properties

VTP-43742 is a small molecule inhibitor belonging to a class of compounds with a dihydropyrrolopyridine core.[1] While the exact IUPAC name and SMILES string are not publicly disclosed, its chemical structure has been inferred from patent applications.[1]

| Property | Value | Source |

| Molecular Formula | C28H31F3N4O4S | Inferred from Patent Literature |

| Molecular Weight | 592.64 g/mol | Inferred from Patent Literature |

| CAS Number | 1802706-04-2 | [2] |

| Synonyms | Vimirogant, VTP-43742 | [3][4] |

| Core Structure | 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | [1] |

Discovery and Preclinical Development

The discovery of VTP-43742 was part of a dedicated effort to identify small molecule inhibitors of RORγt for the treatment of autoimmune diseases. The development process involved the screening and optimization of compounds with a dihydropyrrolopyridine core structure.[1] The lead optimization process focused on enhancing potency, selectivity, and pharmacokinetic properties, leading to the identification of VTP-43742 as a clinical candidate.

In Vitro Activity

VTP-43742 demonstrates high-affinity binding to RORγt and potent inhibition of its transcriptional activity. It exhibits excellent selectivity for RORγt over other ROR isotypes, such as RORα and RORβ.

| Assay | Parameter | Value (nM) | Source |

| RORγt Binding Assay | Kᵢ | 3.5 | [4] |

| RORγt Functional Assay | IC₅₀ | 17 | [4] |

| Th17 Differentiation (mouse splenocytes) | IC₅₀ for IL-17A secretion | 57 | [4] |

| Activated Human PBMCs | IC₅₀ for IL-17A secretion | 18 | [4] |

| Human Whole Blood Assay | IC₅₀ for IL-17A secretion | 192 | [4] |

| Selectivity vs. RORα and RORβ | - | >1000-fold | [4] |

Clinical Development

VTP-43742 advanced into clinical trials for the treatment of psoriasis.

Phase 1 Studies

In a single ascending dose (SAD) study in healthy volunteers, VTP-43742 was found to be safe and generally well-tolerated. It exhibited a plasma half-life of approximately 30 hours, supporting the potential for once-daily dosing.[5] An ex vivo whole blood assay demonstrated a dose-dependent suppression of IL-17A production by more than 90% at higher doses, with the effect sustained over 24 hours.[5][6] A multiple ascending dose (MAD) study also showed good safety and tolerability, with potent and sustained inhibition of IL-17A secretion.[6][7]

Phase 2a Proof-of-Concept Study in Psoriasis

A Phase 2a randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of VTP-43742 in patients with moderate to severe psoriasis over a four-week period.[8][9]

| Treatment Group | Placebo-Adjusted PASI Score Reduction | p-value (vs. baseline) | Source |

| 350 mg once daily | 24% | <0.015 | [8][10] |

| 700 mg once daily | 30% | <0.015 | [8][10] |

The study demonstrated a clear signal of efficacy, with statistically significant reductions in the Psoriasis Area and Severity Index (PASI) score compared to baseline.[8][9][10] Biomarker analysis revealed a significant decrease in plasma levels of IL-17A and IL-17F.[8][11] While generally well-tolerated, reversible elevations in liver transaminases were observed in some patients in the 700 mg dose group.[8][11][12]

Signaling Pathway and Experimental Workflows

Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for RORγt Activity

This assay is designed to measure the binding of a coactivator peptide to the RORγt ligand-binding domain (LBD), a process that is modulated by ligands such as inverse agonists.

-

Reagents and Materials:

-

Recombinant RORγt-LBD fused to a tag (e.g., GST or His).

-

Fluorescently labeled coactivator peptide (e.g., d2-labeled).

-

Terbium cryptate-labeled antibody specific for the LBD tag (e.g., anti-GST-Tb).

-

Assay buffer.

-

Test compounds (e.g., VTP-43742) at various concentrations.

-

384-well assay plates.

-

Plate reader capable of TR-FRET measurements.

-

-

Procedure:

-

Add the RORγt-LBD, fluorescently labeled coactivator peptide, and terbium-labeled antibody to the wells of the assay plate.

-

Add the test compound or vehicle control to the wells.

-

Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader. The signal is generated by the proximity of the terbium donor and the d2 acceptor when the coactivator is bound to the LBD.

-

Inverse agonists like VTP-43742 will disrupt the coactivator binding, leading to a decrease in the TR-FRET signal.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (emission at acceptor wavelength / emission at donor wavelength).

-

Plot the TR-FRET ratio against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Cell-Based RORγt Reporter Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of RORγt in a cellular context.

-

Reagents and Materials:

-

A host cell line (e.g., HEK293T or Jurkat) engineered to stably or transiently express:

-

A fusion protein of the RORγt-LBD and a DNA-binding domain (e.g., GAL4).

-

A reporter construct containing a promoter with binding sites for the DNA-binding domain (e.g., GAL4 UAS) upstream of a reporter gene (e.g., luciferase).

-

-

Cell culture medium and supplements.

-

Test compounds at various concentrations.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Plate the reporter cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound or vehicle control.

-

Incubate the cells for a sufficient period to allow for changes in reporter gene expression (typically 18-24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase signal to a measure of cell viability if necessary.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration.

-

Determine the IC₅₀ value from the dose-response curve.

-

Ex Vivo Human Whole Blood Assay for IL-17A Secretion

This assay assesses the pharmacological activity of a compound on a relevant cell population in a physiologically relevant matrix.

-

Reagents and Materials:

-

Freshly collected human whole blood in heparinized tubes.

-

Stimulant for T-cell activation and IL-17A production (e.g., anti-CD3/anti-CD28 antibodies, or a cocktail of cytokines like IL-2 and IL-23).

-

Test compounds at various concentrations.

-

RPMI 1640 medium.

-

ELISA kit for human IL-17A.

-

-

Procedure:

-

Aliquot the whole blood into a multi-well plate.

-

Add the test compound or vehicle control and pre-incubate.

-

Add the stimulant to induce T-cell activation and cytokine production.

-

Incubate the plate in a humidified CO₂ incubator for 24-48 hours.

-

Centrifuge the plate to pellet the blood cells.

-

Collect the plasma supernatant.

-

Measure the concentration of IL-17A in the plasma using an ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the IL-17A concentration against the logarithm of the compound concentration.

-

Calculate the IC₅₀ value from the resulting dose-response curve.

-

Conclusion

VTP-43742 is a well-characterized RORγt inverse agonist that demonstrated promising preclinical activity and clinical proof-of-concept for the treatment of psoriasis. Its development highlighted the therapeutic potential of targeting the RORγt-Th17 pathway with small molecule inhibitors for autoimmune and inflammatory diseases. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field.

References

- 1. Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae Pharmaceuticals (WO2015116904) and structure proposal for their Phase I candidate VTP-43742 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Vitae Pharma Announces Positive Top-Line Results From Initial Phase 1 Study Of First-In-Class Roryt Inhibitor VTP-43742 In Autoimmune Disorders - BioSpace [biospace.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Vitae Achieves Proof-of-Concept with First-in-Class RORyt Inhibitor for Psoriasis - - PracticalDermatology [practicaldermatology.com]

- 9. | BioWorld [bioworld.com]

- 10. Vitae Pharmaceuticals' VTP-43742 psoriasis drug succeeds in phase 2a trial - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 11. Vitae Pharmaceuticals Achieves Proof-of-Concept with [globenewswire.com]

- 12. researchgate.net [researchgate.net]

AS8351: A Technical Guide to its Interaction with JmjC Domain-Containing Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS8351 has emerged as a significant small molecule inhibitor of JmjC domain-containing histone demethylases, with a particular focus on KDM5B. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental methodologies for its characterization, and its impact on relevant cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers in epigenetics and drug discovery.

Introduction to JmjC Domain-Containing Enzymes and this compound

The Jumonji C (JmjC) domain-containing proteins are a large family of enzymes that play a critical role in epigenetic regulation by catalyzing the demethylation of histone lysine (B10760008) residues. This process is crucial for the dynamic control of chromatin structure and gene expression. The catalytic activity of JmjC enzymes is dependent on Fe(II) and α-ketoglutarate (α-KG) as cofactors. Dysregulation of JmjC enzyme activity has been implicated in a variety of human diseases, including cancer, making them attractive targets for therapeutic intervention.

This compound (also known as NSC51355) is a small molecule identified as an inhibitor of KDM5B, a member of the KDM5 subfamily of JmjC histone demethylases. KDM5B specifically demethylates di- and tri-methylated histone H3 at lysine 4 (H3K4me2/3), marks associated with active gene transcription. By inhibiting KDM5B, this compound can induce and sustain active chromatin marks, thereby influencing gene expression and cellular phenotypes.[1] The primary mechanism of action for this compound is its ability to compete with α-ketoglutarate for the chelation of the essential Fe(II) cofactor in the active site of JmjC enzymes.[1]

Quantitative Inhibitory Data

Table 1: Cellular Activity of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| A549 (Human lung carcinoma) | Antiproliferative (MTT) | IC50 | 2.2 µM | [1] |

| DMS-53 (Human small cell lung cancer) | Antiproliferative (MTT) | IC50 | 1.1 µM | [1] |

Table 2: Comparative Biochemical Activity of Other KDM5 Inhibitors

| Inhibitor | Target(s) | Parameter | Value | Reference |

| KDM5-C49 | KDM5A, KDM5B, KDM5C | IC50 | 25 nM, 30 nM, 59 nM | [2] |

| GSK467 | KDM5B | IC50 | 26 nM | [2] |

| GSK467 | KDM5B | Ki | 10 nM | [2] |

| KDOAM-25 | KDM5A-D | IC50 | <100 nM | [3] |

| KDM5B-IN-3 | KDM5B | IC50 | 9.32 µM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound and its effects on JmjC domain-containing enzymes. These protocols are based on established methods for similar inhibitors.

Biochemical JmjC Demethylase Inhibition Assay (AlphaLISA)

This assay quantifies the ability of this compound to inhibit the demethylase activity of a recombinant JmjC enzyme, such as KDM5B, in a biochemical setting.

Materials:

-

Recombinant human KDM5B enzyme

-

Biotinylated histone H3 (1-21) peptide substrate (trimethylated at K4)

-

This compound

-

AlphaLISA Acceptor beads (conjugated to an anti-demethylated H3K4 antibody)

-

Streptavidin-coated Donor beads

-

Assay Buffer: 50 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Tween-20

-

Cofactors: 2 µM FeSO4, 2 mM Ascorbic Acid, 2 mM α-ketoglutarate

-

384-well white microplates

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in Assay Buffer.

-

Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the recombinant KDM5B enzyme and the biotinylated H3K4me3 peptide substrate in Assay Buffer.

-

Initiate the demethylation reaction by adding 4 µL of the cofactor mix.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of a solution containing the AlphaLISA Acceptor beads.

-

Incubate in the dark at room temperature for 60 minutes.

-

Add 5 µL of the Streptavidin-Donor beads.

-

Incubate in the dark at room temperature for 30 minutes.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to its target protein (e.g., KDM5B) within intact cells.[5]

Materials:

-

Cells expressing the target protein (e.g., HEK293 cells overexpressing FLAG-tagged KDM5B)

-

This compound

-

Complete cell culture medium

-

PBS (Phosphate-Buffered Saline)

-

Lysis Buffer: PBS with protease inhibitors

-

PCR tubes

-

Thermal cycler

-

Western blotting reagents and antibodies (anti-FLAG, anti-KDM5B)

Procedure:

-

Culture cells to ~80% confluency.

-

Treat the cells with this compound at various concentrations or with DMSO (vehicle control) for 1-2 hours.

-

Harvest the cells, wash with PBS, and resuspend in Lysis Buffer.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Centrifuge the tubes at high speed to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble target protein in the supernatant by Western blotting using an appropriate antibody.

-

Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Cellular Histone Methylation Assay (Immunofluorescence)

This assay assesses the effect of this compound on the levels of a specific histone mark (e.g., H3K4me3) within cells.

Materials:

-

Cells of interest (e.g., A549)

-

This compound

-

Cell culture plates with coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS

-

Blocking Buffer: 5% BSA in PBS

-

Primary antibody (e.g., anti-H3K4me3)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a culture plate and allow them to adhere overnight.

-

Treat the cells with this compound at the desired concentration for 24-72 hours.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes.

-

Wash with PBS and permeabilize with Permeabilization Buffer for 10 minutes.

-

Wash with PBS and block with Blocking Buffer for 1 hour.

-

Incubate with the primary antibody against H3K4me3 diluted in Blocking Buffer overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize and quantify the fluorescence intensity of the H3K4me3 mark in the nucleus using a fluorescence microscope and appropriate software. An increase in H3K4me3 fluorescence upon this compound treatment indicates inhibition of demethylase activity.

Impact on Signaling Pathways and Cellular Processes

Inhibition of KDM5B by this compound is expected to have significant effects on various cellular signaling pathways and processes due to the role of KDM5B in transcriptional regulation.

PI3K/AKT Signaling Pathway

KDM5B has been shown to be essential for the hyper-activation of the PI3K/AKT signaling pathway in certain cancers. KDM5B can activate PI3K by increasing the transcription and protein stability of the p110α subunit. Therefore, inhibition of KDM5B by this compound is predicted to downregulate the PI3K/AKT pathway, leading to decreased cell proliferation and survival.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Histone Demethylase compound (inhibitors, agonists)-ProbeChem.com [probechem.com]

- 3. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

Foundational Research on the Small Molecule AS8351: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS8351, also known as NSC51355, is a small molecule inhibitor of Lysine-Specific Demethylase 5B (KDM5B), a member of the JmjC domain-containing histone demethylase family. By competitively inhibiting KDM5B, this compound modulates the epigenetic landscape, leading to alterations in gene expression. This has positioned this compound as a valuable tool in foundational research with potential therapeutic applications in cardiac regeneration, oncology, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the core foundational research on this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it influences.

Introduction

This compound is a cell-permeable small molecule that has garnered significant interest for its role in modulating cellular differentiation and proliferation. Its primary molecular target is KDM5B (also known as JARID1B or PLU1), an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. By inhibiting KDM5B, this compound helps to maintain an active chromatin state, thereby influencing gene expression programs critical for cell fate decisions.

Mechanism of Action

This compound functions as a competitive inhibitor of KDM5B. Its mechanism of action involves competing with the co-factor α-ketoglutarate (α-KG) for binding to the active site of the JmjC domain of KDM5B. This prevents the demethylation of H3K4, leading to the maintenance of active chromatin marks and influencing the transcription of downstream target genes.[1]

Quantitative Data

The following table summarizes the available quantitative data for this compound and other relevant KDM5B inhibitors.

| Parameter | Molecule | Value | Assay/Cell Line | Reference |

| IC50 | This compound | Not explicitly found | - | - |

| Ki | GSK467 | 10 nM | KDM5B (JARID1B or PLU1) | [2] |

| IC50 | GSK467 | 26 nM | KDM5B (JARID1B or PLU1) | [2] |

| Solubility | This compound | 45 mg/mL | DMSO | [3][4] |

| 10 mg/mL (warm) | Ethanol | [3][4] | ||

| 30 mg/mL | DMF | [3][4] | ||

| In Vivo Dosage | This compound | 60 mg/kg/day | Ewing Sarcoma Xenograft (mice) | - |

Key Research Areas and Experimental Protocols

Cardiac Reprogramming

This compound has been identified as a key component of a small molecule cocktail capable of reprogramming cardiac fibroblasts into cardiomyocyte-like cells.[4][5]

This protocol is a general representation based on published methods for small molecule-based cardiac reprogramming. The precise cocktail and timing including this compound would need to be optimized.

-

Cell Seeding: Plate primary cardiac fibroblasts onto gelatin-coated plates in fibroblast growth medium.

-

Reprogramming Induction: After 24 hours, replace the medium with a cardiac reprogramming medium containing a cocktail of small molecules. A representative cocktail may include a Wnt pathway activator (e.g., CHIR99021), a TGF-β signaling inhibitor (e.g., SB431542), a histone deacetylase inhibitor (e.g., Valproic Acid), a BMP signaling inhibitor (e.g., Dorsomorphin), a protein kinase A signaling activator (e.g., Forskolin), and a KDM5B inhibitor (this compound).[6][7] The optimal concentrations and combination of these molecules need to be empirically determined.

-

Maintenance: Culture the cells in the reprogramming medium for approximately 16 days, with media changes every 2-3 days.

-

Cardiomyocyte Maturation: Switch to a cardiomyocyte maintenance medium for an additional period to allow for the maturation of the induced cardiomyocyte-like cells.

-

Analysis: Assess reprogramming efficiency by immunofluorescence staining for cardiac-specific markers such as cardiac troponin T (cTnT) and α-actinin. Functional characterization can be performed by observing spontaneous contractions and measuring calcium transients.

Oncology

This compound has shown anti-proliferative and anti-migratory effects in various cancer cell lines, including breast cancer and Ewing sarcoma.

This protocol is a generalized procedure for assessing the effects of this compound on breast cancer cell lines such as MCF-7 and MDA-MB-231.

Cell Proliferation (MTT Assay):

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 - 100 μM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Cell Migration (Wound Healing Assay):

-

Cell Seeding: Seed breast cancer cells in a 24-well plate and grow to confluence.

-

Wound Creation: Create a scratch in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the wells with PBS and add a fresh medium containing different concentrations of this compound.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

-

Analysis: Measure the width of the scratch at different time points to quantify cell migration.

Cell Invasion (Transwell Assay):

-

Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel.

-

Cell Seeding: Seed serum-starved breast cancer cells in the upper chamber in a serum-free medium containing this compound.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 24-48 hours.

-

Analysis: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of stained cells under a microscope.[8]

In Vivo Studies

This protocol is based on a study investigating the in vivo efficacy of this compound in a mouse model of Ewing sarcoma.

-

Cell Implantation: Subcutaneously inject Ewing sarcoma cells (e.g., A673) into the flank of immunodeficient mice.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).

-

Treatment: Administer this compound at a dose of 60 mg/kg/day via oral gavage for a specified duration (e.g., 10 days). A vehicle control group should be included.

-

Tumor Monitoring: Measure tumor volume every 2 days using calipers.

-

Endpoint Analysis: At the end of the study, excise the tumors and perform histological and molecular analyses.

Signaling Pathways and Experimental Workflows

The inhibition of KDM5B by this compound has been shown to impact several critical signaling pathways involved in cell growth, proliferation, and differentiation.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a key regulator of cell survival and proliferation. Chronic activation of Akt can lead to feedback inhibition of PI3K signaling.[9][10] KDM5B has been implicated in the regulation of this pathway.

Caption: this compound inhibits KDM5B, potentially influencing the PI3K/AKT pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for development and tissue homeostasis. Dysregulation of this pathway is often associated with cancer.

Caption: this compound may modulate Wnt/β-catenin signaling via KDM5B inhibition.[11][12][13]

Hippo Signaling Pathway

The Hippo pathway controls organ size by regulating cell proliferation and apoptosis. The transcriptional co-activators YAP and TAZ are the main downstream effectors of this pathway.

Caption: Potential interplay between this compound/KDM5B and the Hippo signaling pathway.[14][15][16][17]

Experimental Workflow: From Compound Screening to In Vivo Validation

Caption: A typical workflow for the preclinical development of a small molecule like this compound.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of KDM5B and holds promise for further therapeutic development. Its ability to modulate the epigenetic state of cells has significant implications for regenerative medicine and oncology. This guide provides a foundational understanding of this compound, summarizing the current knowledge and providing a framework for future research. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its full therapeutic potential in various disease models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AS-8351 | CAS 796-42-9 | KDM5B histone demethylase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 4. activemotif.jp [activemotif.jp]

- 5. amsbio.com [amsbio.com]

- 6. Regulation of cardiac fibroblasts reprogramming into cardiomyocyte‐like cells with a cocktail of small molecule compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of cardiac fibroblasts reprogramming into cardiomyocyte-like cells with a cocktail of small molecule compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jcdr.net [jcdr.net]

- 9. content-assets.jci.org [content-assets.jci.org]

- 10. Characterization of preclinical radio ADME properties of ARV-471 for predicting human PK using PBPK modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Wnt/β-Catenin/LEF1 Pathway Promotes Cell Proliferation at Least in Part Through Direct Upregulation of miR-17-92 Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. WNT/β-Catenin Signaling Promotes TGF-β-Mediated Activation of Human Cardiac Fibroblasts by Enhancing IL-11 Production [mdpi.com]

- 14. The Hippo pathway effectors YAP and TAZ promote cell growth by modulating amino acid signaling to mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. The Hippo Signaling Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AS8351 in Stem Cell and Regenerative Medicine Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS8351, a potent and specific inhibitor of the histone demethylase KDM5B, is emerging as a critical small molecule in the field of regenerative medicine, particularly in the direct reprogramming of somatic cells into cardiomyocyte-like cells. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in cardiac regeneration, and detailed experimental considerations for its use in research settings.

Core Mechanism of Action: Epigenetic Remodeling

This compound exerts its effects by modulating the epigenetic landscape of target cells. As a KDM5B inhibitor, it prevents the removal of the tri-methylation mark from histone H3 at lysine (B10760008) 4 (H3K4me3).[1][2][3][4] This histone mark is associated with active gene transcription. By inhibiting KDM5B, this compound sustains an open chromatin state at key cardiac gene loci, facilitating their expression and driving the cardiomyocyte cell fate.[3][4]

Application in Cardiac Regeneration: Direct Reprogramming of Fibroblasts

The primary application of this compound in regenerative medicine is its use in a cocktail of small molecules to directly reprogram fibroblasts into functional cardiomyocyte-like cells (iCMs).[3][4] This approach bypasses the need for inducing a pluripotent state, offering a potentially safer and more direct route to generating new heart muscle cells for therapeutic purposes.

The Nine-Compound Cocktail

This compound is a key component of a nine-compound cocktail that has been shown to efficiently induce cardiac reprogramming of human fibroblasts.[3][4] The components of this cocktail target various signaling pathways and cellular processes crucial for cell fate conversion.

Table 1: Components of the Nine-Compound Cocktail for Cardiac Reprogramming [3][4]

| Compound | Target/Mechanism of Action | Role in Reprogramming |

| CHIR99021 | GSK3 inhibitor (Wnt signaling activator) | Promotes cardiac mesoderm specification. |

| A83-01 | TGF-β signaling inhibitor | Suppresses fibrotic pathways and promotes cardiomyocyte differentiation. |

| BIX01294 | Histone methyltransferase inhibitor | Modulates the epigenetic landscape. |

| This compound | KDM5B inhibitor | Maintains active chromatin at cardiac gene loci. |

| SC1 | Extracellular signal-regulated kinase 1 (ERK1) and RasGAP inhibitor | Modulates cell signaling pathways. |

| Y27632 | ROCK1 and ROCK2 inhibitor | Enhances cell survival and reprogramming efficiency. |

| OAC2 | OCT4 activator | Induces plasticity and pluripotency-related gene expression. |

| SU16F | Platelet-derived growth factor receptor β (PDGFRβ) inhibitor | Modulates fibroblast signaling. |

| JNJ10198409 | Platelet-derived growth factor receptor (PDGFR) inhibitor | Modulates fibroblast signaling. |

Signaling Pathways Modulated by this compound

The inhibition of KDM5B by this compound initiates a cascade of downstream signaling events that collectively drive the cardiomyocyte phenotype. A key pathway involves the upregulation of Activating Transcription Factor 3 (ATF3), a known anti-fibrotic regulator.[1][2][5]

KDM5B directly binds to the promoter of ATF3 and suppresses its transcription by demethylating H3K4me2/3.[1][2] By inhibiting KDM5B, this compound leads to increased H3K4me3 levels at the ATF3 promoter, resulting in enhanced ATF3 expression.[1][2] ATF3, in turn, suppresses the expression of pro-fibrotic genes, a critical step in overcoming the fibroblast cell fate.[1][2]

Furthermore, KDM5B inhibition has been shown to upregulate the expression of other key transcription factors involved in cardiomyocyte maturation, such as Estrogen-Related Receptor Alpha (ESRRA), Serum Response Factor (SRF), and Myocyte Enhancer Factor 2 (MEF2).[6] ESRRA plays a crucial role in regulating genes involved in fatty acid oxidation and oxidative phosphorylation, metabolic pathways that are essential for mature cardiomyocyte function.[6]

Experimental Protocols

While a definitive, universally optimized protocol for this compound-mediated cardiac reprogramming is still evolving, the following provides a general framework based on current literature for the direct conversion of human fibroblasts to cardiomyocyte-like cells using a small molecule cocktail.

Experimental Workflow

Detailed Methodology

1. Cell Culture and Seeding:

-

Culture human dermal or cardiac fibroblasts in standard fibroblast growth medium.

-

Two days prior to initiating reprogramming, seed fibroblasts onto gelatin-coated plates at a density of approximately 2 x 10^4 cells/cm².

2. Stage 1: Reprogramming Induction (Days 0-4):

-

On Day 0, replace the fibroblast medium with the Stage 1 reprogramming medium containing the nine-compound cocktail, including this compound. The basal medium is typically DMEM/F12 supplemented with B27 and other growth factors.

-

The concentration of this compound and other small molecules should be optimized for each cell line, but starting concentrations from published literature on similar KDM5B inhibitors can be used as a reference.

-

Refresh the medium every two days.

3. Stage 2: Maturation (Days 5-11):

-

On Day 5, switch to a Stage 2 maturation medium. This medium typically contains a modified cocktail of small molecules and growth factors that promote cardiomyocyte maturation.

-

Continue to refresh the medium every two days.

4. Stage 3: Maintenance and Analysis (Days 12+):

-

From Day 12 onwards, maintain the cells in a cardiomyocyte maintenance medium.

-

Beating cells can typically be observed between days 10 and 20.

-

Perform analyses to confirm the cardiomyocyte phenotype.

Quantitative Analysis of Reprogramming Efficiency

Table 2: Key Metrics for Assessing Cardiac Reprogramming Efficiency

| Analysis Method | Biomarker/Parameter | Expected Outcome in Reprogrammed Cells |

| Immunofluorescence Staining | Cardiac Troponin T (cTnT), α-Actinin | Positive staining with organized sarcomeric structures. |

| Quantitative PCR (qPCR) | TNNT2, MYH6, ACTN1 | Upregulation of cardiac-specific gene expression. |

| Electrophysiology (Patch-Clamp) | Action Potentials | Presence of cardiomyocyte-like action potentials.[7] |

| Calcium Imaging | Calcium Transients | Spontaneous and rhythmic calcium transients. |

In Vivo Applications and Future Directions

While in vitro studies have demonstrated the potential of this compound in cardiac reprogramming, in vivo applications are still in early stages of investigation. The delivery of this compound and other small molecules to the site of cardiac injury in animal models is a key area of ongoing research. Future studies will likely focus on developing targeted delivery systems to enhance the therapeutic efficacy and safety of this approach for treating heart failure.

Conclusion

This compound is a powerful tool for researchers in stem cell biology and regenerative medicine. Its ability to modulate the epigenetic landscape and promote direct cardiac reprogramming opens up new avenues for understanding and potentially treating cardiovascular diseases. This guide provides a foundational understanding of this compound's role and a framework for its application in the laboratory. Further research is needed to fully elucidate its mechanisms and optimize its therapeutic potential.

References

- 1. Loss of KDM5B ameliorates pathological cardiac fibrosis and dysfunction by epigenetically enhancing ATF3 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cellular reprogramming of fibroblasts in heart regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Cardiac Reprogramming: Progress and Promise - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Histone demethylase KDM5 regulates cardiomyocyte maturation by promoting fatty acid oxidation, oxidative phosphorylation, and myofibrillar organization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrophysiological characterization of cardiomyocytes derived from human induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on AS8351 in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS8351, also known as NSC51355, is a small molecule inhibitor of Lysine-Specific Demethylase 5B (KDM5B). KDM5B is a histone demethylase that plays a crucial role in tumorigenesis and is found to be overexpressed in a variety of cancers, including breast, lung, and prostate cancer. By removing methyl groups from histone H3 lysine (B10760008) 4 (H3K4), KDM5B acts as a transcriptional repressor, often silencing tumor suppressor genes. The inhibition of KDM5B is a promising therapeutic strategy to reactivate these silenced genes and impede cancer progression. This document provides a summary of the preliminary in vitro data on this compound, details established experimental protocols for its characterization, and illustrates the key signaling pathway involved.

Data Presentation

The antiproliferative activity of this compound has been evaluated in a limited number of human cancer cell lines. The following table summarizes the available quantitative data.

| Cell Line | Cancer Type | Parameter | Value | Assay Method |

| A549 | Lung Carcinoma | IC50 | 2.2 µM | MTT Assay |

| DMS-53 | Small Cell Lung Cancer | IC50 | 1.1 µM | MTT Assay |

Signaling Pathway

This compound functions by inhibiting the enzymatic activity of KDM5B. This inhibition leads to an increase in the trimethylation of histone H3 at lysine 4 (H3K4me3) at the promoter regions of target genes, which are often tumor suppressors. This epigenetic modification results in the reactivation of their gene expression, leading to downstream effects such as cell cycle arrest and apoptosis.

Caption: Proposed mechanism of action of this compound via KDM5B inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell lines (e.g., A549, DMS-53)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 48 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Unstained and single-stained controls should be included for compensation.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

70% cold ethanol (B145695)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key proteins involved in the KDM5B signaling pathway.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-KDM5B, anti-H3K4me3, anti-p21, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound, lyse the cells, and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary in vitro evaluation of a novel anti-cancer compound like this compound.

Caption: General experimental workflow for in vitro characterization of this compound.

basic principles of using AS8351 for transdifferentiation

An In-depth Technical Guide to the Core Principles of Using AS8351 for Transdifferentiation

Introduction to Transdifferentiation and this compound

Transdifferentiation, also known as direct cell reprogramming, is a process where a mature, specialized cell transforms into another distinct cell type without reverting to an intermediate pluripotent state.[1][2] This approach holds significant promise for regenerative medicine, offering a potential method to generate desired cell types for tissue repair and disease modeling.[2][3] Small molecules have emerged as powerful tools to induce transdifferentiation by modulating specific signaling pathways and epigenetic landscapes.[3]

This compound (also known as NSC51355) is a small molecule that has been identified as a key component in chemical cocktails used to induce the transdifferentiation of somatic cells, particularly fibroblasts, into cardiomyocyte-like cells (iCMs).[1][4] This guide provides a detailed overview of the fundamental principles, mechanisms, and experimental considerations for using this compound in transdifferentiation protocols.

Mechanism of Action: Epigenetic Modulation

This compound functions as an inhibitor of Lysine Demethylase 5B (KDM5B), also known as JARID1B.[5][6] KDM5B is a histone demethylase that specifically removes methyl groups from Lysine 4 of Histone H3 (H3K4).[6][7] The methylation of H3K4 is a critical epigenetic mark associated with active gene transcription.

By inhibiting KDM5B, this compound prevents the demethylation of H3K4, thereby sustaining active chromatin marks.[5] This epigenetic modulation facilitates the activation of a new transcriptional program, which is essential for converting the cell's identity. In the context of cardiac reprogramming, maintaining an open chromatin state allows for the expression of key cardiac-specific genes, driving the fibroblast-to-cardiomyocyte transition.[1] The mechanism involves this compound competing with the co-factor α-ketoglutarate (α-KG) required by JmjC domain-containing histone demethylases like KDM5B.[5]

Caption: Mechanism of this compound in promoting transdifferentiation.

Role in Chemical Cocktails for Cardiac Reprogramming

This compound is most effective when used as part of a multi-component chemical cocktail. Several studies have demonstrated that combinations of small molecules targeting different signaling pathways can synergistically induce cardiac transdifferentiation with higher efficiency. A notable study identified a nine-compound cocktail that could reprogram human fibroblasts into iCMs, which was later refined to a more efficient seven-compound combination where this compound was an essential factor.[2][4]

These cocktails typically include inhibitors of pathways that maintain the fibroblast phenotype (like the TGF-β pathway) and activators of pathways that promote cardiac development (like the Wnt pathway).[1][4]

| Cocktail Component | Target / Class | Role in Reprogramming |

| This compound | KDM5B (Histone Demethylase) Inhibitor | Maintains active chromatin marks to facilitate new gene expression.[3][5] |

| CHIR99021 | GSK3β Inhibitor | Activates the canonical Wnt pathway, crucial for mesoderm and cardiac specification.[4][8][9] |

| A83-01 | TGF-β Receptor Inhibitor | Promotes mesenchymal-to-epithelial transition (MET), a key early step in reprogramming.[1][4] |

| BIX-01294 | Histone Methyltransferase Inhibitor | An epigenetic modulator that contributes to changing the cellular identity.[4][8] |

| SC1 | ERK1 / Ras GTPase Inhibitor | Modulates signaling pathways related to cell proliferation and differentiation.[4][8] |

| Y-27632 | ROCK Inhibitor | Enhances cell survival and facilitates reprogramming processes.[4][8] |

| OAC2 | Oct4 Activator | Promotes the expression of pluripotency-associated genes to initiate reprogramming.[4][8] |

Table 1: Core components of a chemical cocktail for cardiac transdifferentiation including this compound.

Experimental Protocols

The following is a generalized protocol for the transdifferentiation of human fibroblasts into iCMs using a chemical cocktail containing this compound. Working concentrations and treatment durations may require optimization depending on the specific cell source and desired outcome.[6]

Preparation of Reagents and Media

-

This compound Stock Solution: this compound is typically supplied as a lyophilized powder.[6][7] To prepare a 15 mM stock solution, reconstitute 5 mg of powder in 1.14 mL of DMSO.[6] Aliquot and store at -20°C for up to one month to prevent loss of potency.[6][7]

-

Fibroblast Growth Medium (FGM): DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

-

Reprogramming Medium: Basal medium (e.g., DMEM/F12) supplemented with the chemical cocktail (this compound and other small molecules at their optimized concentrations).

Cell Culture and Seeding

-

Culture human dermal fibroblasts in FGM at 37°C and 5% CO₂.

-

When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

-

Seed the fibroblasts onto plates coated with 0.1% gelatin or another suitable extracellular matrix protein.[10] The seeding density should be optimized for the specific cell line.

Transdifferentiation Induction

-

Allow the seeded fibroblasts to attach and grow for 24 hours in FGM.

-

Aspirate the FGM and replace it with the Reprogramming Medium containing the full chemical cocktail, including this compound.

-

Culture the cells for an extended period (e.g., 2-4 weeks). Replace the Reprogramming Medium every 2-3 days.

-

Monitor the cells morphologically for changes indicative of a cardiomyocyte phenotype, such as becoming more rectangular or rod-shaped and forming connections with neighboring cells.

Characterization of Induced Cardiomyocyte-like Cells (iCMs)

-

Immunofluorescence: Stain for cardiac-specific markers such as cardiac Troponin T (cTnT), α-actinin, and α-Major Histocompatibility Complex (α-MHC).[8]

-

Gene Expression Analysis: Use quantitative PCR (qPCR) or single-cell RNA sequencing to measure the expression of key cardiac transcription factors (e.g., GATA4, MEF2C, TBX5) and structural genes.[10][11]

-

Functional Analysis: Assess for spontaneous contractions and perform calcium imaging to detect calcium transients, a hallmark of functional cardiomyocytes.[10]

Caption: General experimental workflow for this compound-mediated transdifferentiation.

Conclusion

This compound is a pivotal small molecule in the field of direct cell reprogramming, primarily through its role as an epigenetic modulator. By inhibiting the KDM5B histone demethylase, it helps to establish and maintain a cellular state permissive to lineage conversion. Its successful application in chemical cocktails to generate cardiomyocyte-like cells from fibroblasts underscores the power of targeting the epigenome to control cell fate. For researchers and drug development professionals, understanding the principles of this compound action provides a foundation for developing novel regenerative therapies and creating more sophisticated in vitro models of human disease. Further research will likely focus on refining these chemical cocktails, improving the efficiency and maturity of the resulting cells, and translating these findings toward clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Cell Transdifferentiation and Reprogramming in Disease Modeling: Insights into the Neuronal and Cardiac Disease Models and Current Translational Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Transdifferentiation of Somatic Cells: Unleashing the Power of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecules for reprogramming and transdifferentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. AS-8351 | Cell Signaling Technology [cellsignal.com]

- 7. AS-8351 (#65716) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 8. Small-molecule-mediated reprogramming: a silver lining for regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling Pathways and Gene Regulatory Networks in Cardiomyocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimized protocol for direct cardiac reprogramming in mice using Ascl1 and Mef2c - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct conversion of cardiac fibroblasts into endothelial-like cells using Sox17 and Erg - PMC [pmc.ncbi.nlm.nih.gov]

AS8351: A Potential Therapeutic Avenue for Neurodegenerative Disease Models Through KDM5B Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide explores the potential of AS8351, a known inhibitor of the histone demethylase KDM5B, as a therapeutic agent in the context of neurodegenerative disease models. While direct studies of this compound in hallmark neurodegenerative diseases are nascent, its mechanism of action, centered on the epigenetic regulation of gene expression, presents a compelling rationale for its investigation in Alzheimer's disease, Parkinson's disease, and other neurological disorders characterized by cognitive and synaptic dysfunction.

Introduction to this compound and its Target, KDM5B

This compound is a small molecule identified as an inhibitor of Lysine (B10760008) Demethylase 5B (KDM5B), an enzyme that plays a crucial role in epigenetic regulation. KDM5B specifically removes methyl groups from lysine 4 of histone H3 (H3K4me2/3), a mark generally associated with active gene transcription. By inhibiting KDM5B, this compound can sustain these active chromatin marks, thereby influencing gene expression patterns.

Recent research has implicated KDM5B in the regulation of learning and memory. Studies have shown that reduced KDM5B function in mice leads to significant deficits in memory and learning capabilities, highlighting its role in strengthening neuronal connections essential for memory formation[1][2][3]. Furthermore, dysregulation of KDM5B and H3K4me3 levels has been observed in neurodegenerative conditions, suggesting that targeting this enzyme could be a viable therapeutic strategy[4][5].

Mechanism of Action: KDM5B Inhibition

This compound's primary mechanism of action is the inhibition of KDM5B's demethylase activity. This leads to an increase in the levels of H3K4 trimethylation (H3K4me3) at gene promoters, which in turn can upregulate the expression of genes crucial for synaptic plasticity and neuronal survival. One study demonstrated that inhibition of KDM5B by this compound in a rat model of cognitive impairment led to increased H3K4me3 levels and a subsequent increase in the expression of synapse-related proteins like Brain-Derived Neurotrophic Factor (BDNF) and Postsynaptic Density Protein 95 (PSD95)[6].

Preclinical Evidence: The Sevoflurane-Induced Cognitive Impairment Model

A key study investigated the effects of this compound in a neonatal rat model where cognitive impairment was induced by repeated exposure to the anesthetic sevoflurane (B116992). This study provides the most direct evidence to date of this compound's neuroprotective potential[6].

The experimental design involved exposing neonatal rats to sevoflurane and subsequently treating them with this compound. Behavioral and molecular analyses were then performed to assess cognitive function and the underlying mechanism of action.

The study yielded significant quantitative data demonstrating this compound's efficacy in reversing the negative effects of sevoflurane exposure.

| Assay | Control Group | Sevoflurane Group | Sevoflurane + this compound Group | Timepoint |

| Y-Maze (% Novel Arm Entries) | Higher | Significantly Lower | Partially Restored | P37 & P97 |

| Morris Water Maze (Escape Latency) | Decreasing | Significantly Higher | Partially Restored | P37 & P97 |

| KDM5B Protein Expression | Baseline | Significantly Upregulated | No Significant Change from Sevoflurane Group | P37 & P97 |

| H3K4me3 Protein Expression | Baseline | Significantly Downregulated | Partially Restored | P37 & P97 |

| BDNF Protein Expression | Baseline | Significantly Downregulated | Partially Restored | P37 & P97 |

| PSD95 Protein Expression | Baseline | Significantly Downregulated | Partially Restored | P37 & P97 |

| Table based on findings reported in the study by Li et al. (2024).[6] |